1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylthiourea
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylthiourea is a synthetic organic compound that features a benzodioxole ring fused with a pyrazine ring and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylthiourea typically involves the reaction of 1,3-benzodioxole derivatives with pyrazine-2-thiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalyst: Palladium-based catalysts or copper-based catalysts
Temperature: Elevated temperatures, typically around 80-120°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction conditions, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivatives with enhanced stability.
Reduction: Dihydropyrazine derivatives with potential biological activity.
Substitution: Functionalized benzodioxole derivatives with varied chemical properties.
Scientific Research Applications
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Studied for its potential anticancer properties, with research focusing on its ability to induce apoptosis in cancer cells.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylthiourea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in cell cycle regulation and apoptosis pathways.
Pathways Involved: The compound may inhibit key enzymes, leading to cell cycle arrest and induction of apoptosis in cancer cells. This is achieved through the modulation of signaling pathways that control cell proliferation and survival.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylurea: Similar structure but with a urea group instead of a thiourea group.
1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylamine: Lacks the thiourea group, potentially altering its biological activity.
1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylthioamide: Similar structure with a thioamide group, which may affect its reactivity and applications.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-3-pyrazin-2-ylthiourea is unique due to the presence of both the benzodioxole and pyrazine rings, along with the thiourea group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-pyrazin-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c19-12(16-11-6-13-3-4-14-11)15-8-1-2-9-10(5-8)18-7-17-9/h1-6H,7H2,(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPHHDJVNYKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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